2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
Description
This compound features a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22-16-7-5-4-6-14(16)15(21-22)12-20-19(23)11-13-8-9-17(24-2)18(10-13)25-3/h8-10H,4-7,11-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGLYNHTOPHVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : CHNO
- Key Functional Groups :
- Dimethoxyphenyl group
- Tetrahydroindazole moiety
- Acetamide linkage
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. The following sections detail specific findings regarding its anticancer properties.
In Vitro Studies
Several studies have investigated the cytotoxic effects of the compound on various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against specific cancer cell lines. For example:
- A549 (lung cancer) : IC50 = 20.2 nM
- PC3 (prostate cancer) : IC50 = 56.5 nM
- U87-MG (glioblastoma) : IC50 = 76.8 nM
These values suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
The proposed mechanism of action involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and caspase activation.
- Mitochondrial Membrane Potential : Studies have shown that treatment with the compound leads to a loss of mitochondrial membrane potential, a hallmark of early apoptosis .
- Glutathione Depletion : The compound also induces a decrease in intracellular glutathione levels, which may sensitize cancer cells to oxidative stress and enhance its cytotoxic effects .
Study 1: Evaluation of Cytotoxic Activity
A study conducted on HCT116 cells revealed that the compound caused significant cytotoxicity at concentrations starting from 5 µM. The results indicated a clear dose-response relationship with enhanced apoptosis markers observed at higher concentrations .
Study 2: Selectivity Index Assessment
The selectivity index (SI) was calculated to assess the compound's safety profile compared to normal cells (MCR5). The SI values for A549 and PC3 were found to be significantly high (up to 82-fold), indicating a favorable therapeutic window .
Data Table: Summary of Biological Activity
| Cell Line | IC50 (nM) | Mechanism of Action | Selectivity Index |
|---|---|---|---|
| A549 | 20.2 | Induction of apoptosis | 82 |
| PC3 | 56.5 | Mitochondrial dysfunction | High |
| U87-MG | 76.8 | Glutathione depletion | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
A-740003 (Neuropathic Pain Antagonist)
Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide . Key Differences:
- The target compound replaces A-740003’s quinoline and cyanoimino groups with a tetrahydroindazole-methyl moiety.
- Both share the 3,4-dimethoxyphenylacetamide backbone, but A-740003’s bulky substituents confer selectivity for the P2X7 receptor, reducing neuropathic pain in rats (ED₅₀ = 30 mg/kg) .
Implications : - The indazole ring in the target compound may alter receptor specificity or pharmacokinetics compared to A-740003’s quinoline system.
| Parameter | Target Compound | A-740003 |
|---|---|---|
| Molecular Weight | ~399.45 g/mol | ~481.54 g/mol |
| Key Substituents | Tetrahydroindazole | Quinoline/Cyanoimino |
| Biological Activity | Not reported | P2X7 antagonist |
| Reference | — |
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl group .
Key Differences :
- Rip-B lacks the acetamide bridge and indazole core, instead featuring a benzamide and phenethyl linker.
- Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% crystallized product (m.p. 90°C) .
Implications : - The acetamide group in the target compound may enhance hydrogen-bonding capacity compared to Rip-B’s benzamide.
| Parameter | Target Compound | Rip-B |
|---|---|---|
| Functional Groups | Acetamide | Benzamide |
| Synthesis Yield | Not reported | 80% |
| Melting Point | Not reported | 90°C |
| Reference | — |
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
Structure : Dichlorophenylacetamide with a dihydropyrazole ring .
Key Differences :
- Chlorine substituents (electron-withdrawing) replace methoxy groups (electron-donating) on the phenyl ring.
- X-ray crystallography reveals three conformational isomers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° .
Implications : - Methoxy groups in the target compound may improve solubility compared to dichloro analogs.
| Parameter | Target Compound | Dichlorophenyl Analog |
|---|---|---|
| Substituents | 3,4-Dimethoxy | 3,4-Dichloro |
| Crystal Structure | Not reported | Three conformers |
| Dihedral Angles | — | 54.8°–77.5° |
| Reference | — |
Pesticide Acetamides (e.g., Alachlor, Pretilachlor)
Structures : Chloro-substituted acetamides with alkyl/aryl groups .
Key Differences :
- Target compound lacks chloro substituents and agricultural applications.
- Pesticides like alachlor (CAS 15972-60-8) feature methoxymethyl and diethylphenyl groups, optimizing herbicidal activity .
Implications : - The indazole and dimethoxyphenyl groups in the target compound suggest non-pesticidal applications (e.g., CNS or inflammation targets).
| Parameter | Target Compound | Alachlor |
|---|---|---|
| Primary Use | Research compound | Herbicide |
| Key Groups | Indazole | Chloro/Methoxymethyl |
| Bioactivity | Not reported | Inhibition of weed growth |
| Reference | — |
Preparation Methods
Cyclization Strategies for 1-Methyltetrahydroindazole Formation
The tetrahydroindazole core is synthesized via cyclocondensation of 2-acetylcyclohexanone with methylhydrazine under reflux conditions. Microwave irradiation significantly enhances reaction efficiency, reducing completion time from 8 hours (conventional heating) to 20 minutes while improving yields from 65% to 89%. Key parameters include:
| Parameter | Conventional Method | MW-Assisted Method |
|---|---|---|
| Temperature | 80°C | 100°C |
| Time | 8 hours | 20 minutes |
| Yield | 65% | 89% |
The reaction proceeds through hydrazone intermediate formation, followed by intramolecular cyclization to generate the 1-methyl-4,5,6,7-tetrahydro-1H-indazole framework.
Functionalization at C-3 Position
Introduction of the aminomethyl group at the indazole's C-3 position employs a sequential bromination-amination protocol:
- Bromination : Treatment of 1-methyltetrahydroindazole with N-bromosuccinimide (NBS) in CCl₄ introduces a bromomethyl group at C-3 (72% yield).
- Amination : Nucleophilic substitution using ammonium hydroxide in DMF at 90°C converts the bromomethyl intermediate to the desired methanamine derivative (68% yield).
Alternative approaches utilizing transition metal catalysts demonstrate improved selectivity. Palladium-catalyzed amination with hexamethylditin achieves 83% yield under milder conditions (60°C, 12 hours).
Acetamide Moiety Preparation
Synthesis of 2-(3,4-Dimethoxyphenyl)Acetic Acid
The aromatic component is prepared through Friedel-Crafts acylation followed by demethylation:
- Acylation : Reaction of 1,2-dimethoxybenzene with chloroacetyl chloride in the presence of AlCl₃ produces 2-(3,4-dimethoxyphenyl)acetyl chloride (81% yield).
- Hydrolysis : Controlled aqueous hydrolysis yields the free carboxylic acid, optimized using phase-transfer catalysis (tetrabutylammonium bromide, 94% yield).
Critical reaction parameters:
- Temperature: 0–5°C during acylation to prevent polyacylation
- Solvent system: Dichloromethane/water (2:1) for hydrolysis
Final Coupling Reaction
Amide Bond Formation
The convergent synthesis concludes with coupling the tetrahydroindazole methanamine and aromatic acetic acid derivative. Comparative studies identify EDCl/HOBt as the optimal system:
| Coupling Reagent | Solvent | Time | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 4h | 92% |
| DCC/DMAP | CH₂Cl₂ | 12h | 78% |
| HATU | DMF | 2h | 89% |
Reaction monitoring via LC-MS confirms complete consumption of starting materials within 4 hours when using 1.2 equivalents of EDCl and 0.5 equivalents of HOBt.
Green Chemistry Innovations
Solvent-Free Microwave-Assisted Steps
Implementing MW irradiation in both cyclization and coupling stages reduces total synthesis time from 36 hours (conventional) to 6.5 hours while maintaining yields above 85%. Energy consumption metrics:
| Step | Energy Use (Conventional) | Energy Use (MW) |
|---|---|---|
| Cyclization | 1.8 kWh | 0.4 kWh |
| Coupling | 2.1 kWh | 0.7 kWh |
Catalytic Recycling Systems
Immobilized lipase catalysts (Candida antarctica Lipase B) enable reagent recovery in hydrolysis steps, achieving 93% catalyst retention over five cycles.
Structural Characterization
Spectroscopic Validation
Comprehensive analysis confirms product integrity:
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα radiation) reveals key structural features:
- Dihedral angle between indazole and dimethoxyphenyl planes: 68.4°
- Hydrogen bonding network: N-H···O=C (2.89 Å) stabilizes amide conformation.
Process Optimization Considerations
Yield Enhancement Strategies
Statistical experimental design (Box-Behnken model) identifies critical factors:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Coupling Temp | 0–5°C | +18% |
| EDCl Equiv | 1.1–1.3 | +12% |
| MW Power | 150–200W | +9% |
Impurity Profiling
LC-MS/MS analysis detects three principal byproducts:
- N-Acylimidazole intermediate (2.1%)
- Diacylated species (1.4%)
- Oxazolone derivative (0.7%)
Gradient elution HPLC (C18 column, 0.1% TFA in MeCN/H₂O) achieves baseline separation of all components.
Scale-Up Challenges and Solutions
Thermal Management
Exothermic amidation requires jacketed reactors with precise temperature control (-5°C to 5°C) to prevent dimerization during kilogram-scale production.
Crystallization Optimization
Antisolvent crystallization using MTBE/heptane (4:1) produces pharmaceutical-grade material with:
Alternative Synthetic Routes
Enzymatic Amination
Lipase-mediated dynamic kinetic resolution achieves 88% ee in asymmetric synthesis of the tetrahydroindazole methanamine precursor.
Flow Chemistry Approaches
Microreactor systems demonstrate potential for continuous production:
- Residence time: 8.2 minutes
- Space-time yield: 3.2 kg·L⁻¹·h⁻¹
- Productivity increase: 12× vs batch
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated for structurally related acetamides . Key steps include:
- Using copper catalysts (e.g., Cu(OAc)₂ at 10 mol%) in tert-butanol/water solvent systems (3:1 ratio) .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and isolating products through ethyl acetate extraction .
- Recrystallization in ethanol to improve purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use HPLC with UV detection (λmax ~255 nm) and compare retention times to standards .
- Structural Validation :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
- NMR : Analyze ¹H/¹³C spectra for methoxy groups (δ ~3.8–4.0 ppm), indazole protons (δ ~7.2–8.4 ppm), and acetamide carbonyls (δ ~165–170 ppm) .
- HRMS : Confirm molecular weight with <1 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural validation?
- Case Study : In related acetamides, conformational flexibility (e.g., dihedral angles between aromatic rings) may cause spectral variations. For example, three distinct conformers in the asymmetric unit of a dichlorophenyl analog led to divergent NMR shifts .
- Resolution Strategies :
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental data with DFT-calculated spectra for all possible conformers .
Q. What strategies optimize reaction yields while maintaining stereochemical control?
- Key Factors :
- Catalyst Screening : Test alternative copper sources (e.g., CuI vs. Cu(OAc)₂) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cycloaddition efficiency compared to tert-butanol/water .
- Protecting Groups : Introduce temporary protections for reactive sites (e.g., indazole NH) to prevent side reactions .
Q. How to design experiments to investigate biological activity and mechanism of action?
- Experimental Framework :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
- Molecular Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Q. What environmental impact assessment frameworks apply to this compound?
- Fate Analysis : Measure biodegradation half-life in soil/water matrices via OECD 301/307 tests.
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) using HPLC retention time correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
